molecular formula C9H12N2O B13209697 2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13209697
M. Wt: 164.20 g/mol
InChI Key: DFZKDHTVZCVUPG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrrolo ring fused to a pyrimidin-4-one core. The molecule contains methyl substituents at positions 2 and 6, which influence its electronic and steric properties. Pyrrolo-pyrimidinones are of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2,6-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H12N2O/c1-6-5-9(12)11-7(2)3-4-8(11)10-6/h5,7H,3-4H2,1-2H3

InChI Key

DFZKDHTVZCVUPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N12)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

General Synthetic Strategy

The synthesis of pyrrolo[1,2-a]pyrimidin-4-one derivatives typically involves cyclization reactions starting from aminopyrrole or pyrrolidine precursors combined with appropriate carbonyl or acyl components to form the fused heterocyclic system. The methyl substitutions at positions 2 and 6 are introduced either by using methyl-substituted starting materials or through selective alkylation steps.

Reported Synthetic Procedures

Synthesis via Cyclization of 2-Iminopyrrolidine with Ethyl-4-Chloroacetoacetate

A well-documented approach involves the reaction of 2-iminopyrrolidine with ethyl-4-chloroacetoacetate to form 7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one derivatives, which can be further modified to yield the 2,6-dimethyl substituted analogs.

  • Procedure Highlights:

    • 2-Iminopyrrolidine and ethyl-4-chloroacetoacetate are reacted in an appropriate solvent under reflux conditions.
    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • The product is isolated by filtration after precipitation and purified by recrystallization.
    • Subsequent substitution reactions with amines or alkylating agents introduce the methyl groups at the desired positions.
  • Yields and Purity:

    • Yields for such reactions typically range from 60% to 70%.
    • Purification is often achieved by recrystallization from methanol/water mixtures.
  • Reference Example:

    • A study reported the synthesis of 2,6-dimethyl derivatives with yields around 61% and melting points of 192-194°C, indicating good purity and crystallinity.
Refluxing Aminopyrrole Derivatives with Formamide

Another method involves heating aminopyrrole derivatives with formamide under reflux to promote ring closure and formation of the pyrrolo[1,2-a]pyrimidin-4-one core.

  • Procedure:

    • Aminopyrrole (0.01 mol) is suspended in formamide (30 mL) and refluxed for approximately 9 hours.
    • After cooling, the mixture is poured into ice water to precipitate the product.
    • The solid is filtered, dried, and recrystallized from ethanol.
  • Outcome:

    • This method yields pyrrolo[1,2-a]pyrimidin-4-one derivatives with good purity.
    • The reaction is efficient for various substituted aminopyrroles, allowing for structural diversity.
Use of Phosphorus Oxychloride Mediated Cyclization

For related fused heterocycles, phosphorus oxychloride has been employed to facilitate cyclization reactions involving ketoesters and amines, which could be adapted for the synthesis of 2,6-dimethyl derivatives.

  • Procedure:

    • Ketoester and amine precursors are dissolved in toluene.
    • Phosphorus oxychloride is added dropwise at 25-35°C.
    • The mixture is heated under reflux for several hours.
    • After workup involving pH adjustment and extraction, the product is purified by recrystallization.
  • Yields:

    • Moderate to good yields (around 58-86%) have been reported for similar pyrido[1,2-a]pyrimidin-4-one analogs, indicating this method’s potential applicability.

Summary of Preparation Conditions and Yields

Method Starting Materials Reaction Conditions Purification Yield (%) Notes
Cyclization of 2-iminopyrrolidine with ethyl-4-chloroacetoacetate 2-Iminopyrrolidine, ethyl-4-chloroacetoacetate Reflux in solvent, monitored by TLC Recrystallization (MeOH/H2O) ~61% Produces 2,6-dimethyl substituted derivatives
Reflux of aminopyrrole with formamide Aminopyrrole, formamide Reflux 9 h Recrystallization (EtOH) 60-70% Efficient ring closure to pyrrolo[1,2-a]pyrimidin-4-one
Phosphorus oxychloride mediated cyclization Ketoester, amine, POCl3 Reflux in toluene, dropwise addition of POCl3 Recrystallization 58-86% Adaptable for fused heterocycle synthesis

Analytical and Spectral Data Supporting the Preparations

  • NMR Spectroscopy:
    Characteristic proton signals for the methyl groups at positions 2 and 6 appear as singlets in the 1H NMR spectrum, typically around δ 2.0-2.5 ppm. The pyrrolo and pyrimidinone ring protons resonate between δ 4.0-6.5 ppm depending on substitution and solvent.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the molecular weight of the dimethyl-substituted pyrrolo[1,2-a]pyrimidin-4-one confirm the expected molecular formula.

  • Melting Points: Reported melting points for the 2,6-dimethyl derivatives are in the range of 192-194°C, indicating a well-defined crystalline product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives

Pyrido[1,2-a]pyrimidin-4-one derivatives, such as those synthesized via Thorpe-Ziegler isomerization (e.g., intermediate 3 in ), replace the pyrrolo ring with a pyridine moiety. This substitution introduces aromatic nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. For instance, halogenated derivatives like 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one exhibit enhanced reactivity in electrophilic substitutions due to electron-withdrawing halogens .

(b) Halogenated Derivatives

Halogenation (e.g., using N-halosuccinimides) at position 3 of pyrido[1,2-a]pyrimidin-4-one generates compounds with distinct physicochemical profiles. For example, 3-bromo derivatives display increased molecular polarity compared to the methyl-substituted target compound, affecting solubility and target binding .

(c) Complex Fused Systems

European patent applications (–6) describe advanced derivatives such as 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. These incorporate additional rings (e.g., pyrazolo, piperazine) that expand molecular complexity and modulate interactions with targets like kinases or GPCRs. The target compound’s simpler pyrrolo-pyrimidinone structure may offer synthetic accessibility but reduced selectivity compared to these multi-ring systems .

(d) Fluorinated Analogs

Fluorine substitution, as seen in 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (), introduces electronegativity and metabolic stability. In contrast, the methyl groups in the target compound prioritize hydrophobic interactions over electronic effects .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Fusion Type Biological Relevance
2,6-Dimethyl-pyrrolo[1,2-a]pyrimidin-4-one C₉H₁₂N₂O 164.21* 2-CH₃, 6-CH₃ Pyrrolo-pyrimidinone Enhanced lipophilicity
8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one () C₈H₁₄N₂O 154.21 8a-CH₃ Pyrrolo-pyrimidinone Base structure for derivatization
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one () C₈H₅ClN₂O 180.59 3-Cl Pyrido-pyrimidinone Electrophilic reactivity
Fluorinated derivative () C₂₄H₂₈FN₇O₂ 489.54 8-F, imidazo-pyridinyl, piperazinyl Pyrido-pyrimidinone Kinase inhibition potential

*Calculated based on standard atomic weights.

Key Observations:
  • Lipophilicity : The target compound’s methyl groups increase logP compared to unsubstituted or halogenated analogs, favoring passive diffusion .
  • Synthetic Complexity : Pyrido-fused systems () require multi-step syntheses (e.g., Thorpe-Ziegler isomerization), while pyrrolo derivatives may simplify preparation .
  • Biological Activity : Fluorinated and multi-ring derivatives (–7) show promise in targeting CNS receptors (e.g., 5-HT or dopamine receptors), whereas the target compound’s activity remains less characterized .

Biological Activity

2,6-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060042-86-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9_9H12_{12}N2_2O
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound features a pyrrolo[1,2-a]pyrimidine core which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its inhibitory effects on various enzymes and its antiparasitic properties.

Antiparasitic Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant inhibitory activity against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. In a study involving structure-based design and synthesis of pyrrolo[2,3-d]pyrimidines, several compounds demonstrated potent antitrypanosomal activity in vitro and in vivo .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes. For instance:

  • PTR1 Inhibition : Substituted pyrrolo[2,3-d]pyrimidines were found to be effective in inhibiting PTR1 with varying degrees of potency. The most active compounds exhibited IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The introduction of different substituents at positions 2 and 6 significantly influences the inhibitory potency against PTR1. For example, hydrophobic groups at these positions generally enhance activity .
  • Flexibility and Hydrophobicity : Compounds with flexible structures and appropriate hydrophobic characteristics tend to exhibit improved binding affinity to PTR1 .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its derivatives:

StudyFindings
Study on Antitrypanosomal Activity Demonstrated that specific pyrrolo[2,3-d]pyrimidine derivatives showed significant activity against T. brucei with IC50 values ranging from 0.5 to 5 µM .
Enzyme Inhibition Assays Identified key structural features that enhance PTR1 inhibition; compounds with bulky hydrophobic groups showed increased potency .

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